1-Isopropyl-4-phenylpiperazine
Overview
Description
1-Isopropyl-4-phenylpiperazine is a chemical compound with the molecular formula C13H20N2 . It is a derivative of piperazine, a class of compounds that have a wide range of biological and pharmaceutical activity .
Synthesis Analysis
The synthesis of piperazine derivatives, including 1-Isopropyl-4-phenylpiperazine, has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Reductive N‐Alkylation of Secondary Amines
- Research Application : This study developed a method for labeling secondary amines with [2-11C]acetone, which is significant for synthesizing biologically active compounds. The study successfully synthesized [11C]1-isopropyl-4-phenylpiperazine from [2-11C]acetone and 1-phenylpiperazine, highlighting its potential use in medical imaging and diagnostics (Meij et al., 2003).
Synthesis and Antimicrobial Studies
- Research Application : The synthesis and structural characterization of 2-(3-(4-phenylpiperazin-1-yl)propyl) isoindoline-1,3-dione, a derivative of 1-Isopropyl-4-phenylpiperazine, was performed. The compound demonstrated moderate antimicrobial activity, suggesting potential applications in the development of new antimicrobial agents (Ghabbour & Qabeel, 2016).
Electrochemical Synthesis of Phenylpiperazine Derivatives
- Research Application : The electrochemical synthesis of new phenylpiperazine derivatives was studied, leading to an environmentally friendly method for synthesizing these compounds. This research contributes to the field of green chemistry and sustainable synthesis methods (Nematollahi & Amani, 2011).
Suzuki–Miyaura Coupling for Synthesis of E2040
- Research Application : Investigating the Suzuki–Miyaura coupling process for synthesizing E2040, a derivative of 1-Isopropyl-4-phenylpiperazine. This study is significant for large-scale synthesis and pharmaceutical manufacturing (Urawa et al., 2002).
Structural Characterization of Isothiazolopyridines
- Research Application : Structural analysis of isothiazolopyridines, a class of compounds including phenylpiperazine derivatives, was performed. This research is crucial for understanding the properties of these compounds and their potential pharmaceutical applications (Karczmarzyk & Malinka, 2008).
Tuberculostatic Activity of 1,1-Bis-methylthio-2-nitro-ethene Derivatives
- Research Application : Examining the tuberculostatic activity of compounds derived from reactions with 1-phenylpiperazine. This research contributes to the development of new treatments for tuberculosis (Foks et al., 2005).
Intestinal Permeation Enhancers
- Research Application : Investigating derivatives of 1-phenylpiperazine for their potential as intestinal permeation enhancers, which is important for improving oral drug delivery (Fein et al., 2017).
properties
IUPAC Name |
1-phenyl-4-propan-2-ylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-12(2)14-8-10-15(11-9-14)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNQNTPUHRIZIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60481437 | |
Record name | 1-ISOPROPYL-4-PHENYLPIPERAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60481437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-4-phenylpiperazine | |
CAS RN |
57498-24-5 | |
Record name | 1-ISOPROPYL-4-PHENYLPIPERAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60481437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.